molecular formula C11H9N3O2 B14484472 Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- CAS No. 64469-20-1

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)-

Katalognummer: B14484472
CAS-Nummer: 64469-20-1
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: RWOFVVVIOUVGHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- is a chemical compound with a unique structure that combines a pyrimidine ring with a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- typically involves the reaction of 2-amino-5-pyrimidine with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • (2-amino-5-pyrimidinyl)(5-bromo-2-hydroxyphenyl)methanone
  • (2-amino-5-bromophenyl)(pyridin-2-yl)methanone

Uniqueness

Methanone, (2-amino-5-pyrimidinyl)(2-hydroxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

64469-20-1

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

(2-aminopyrimidin-5-yl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C11H9N3O2/c12-11-13-5-7(6-14-11)10(16)8-3-1-2-4-9(8)15/h1-6,15H,(H2,12,13,14)

InChI-Schlüssel

RWOFVVVIOUVGHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(N=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.